molecular formula C11H20ClNO2 B1481007 3-Chloro-1-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one CAS No. 2097999-44-3

3-Chloro-1-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one

Cat. No. B1481007
CAS RN: 2097999-44-3
M. Wt: 233.73 g/mol
InChI Key: XLPFVCVGNVRUPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-1-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one, also known as 3-Chloro-1-EtMMP, is a synthetic organic compound that has been used in a variety of scientific research applications. It is a colorless liquid with a boiling point of approximately 160°C and a melting point of -18°C. 3-Chloro-1-EtMMP has been used in the synthesis of a variety of compounds and as a starting material for many other organic reactions. In addition, 3-Chloro-1-EtMMP has been studied for its potential biochemical and physiological effects.

Scientific Research Applications

Antimicrobial and Antiradical Activity A homologous series of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones demonstrated antimicrobial and antioxidant activities, although these were lower in comparison with certain beta blockers. This indicates the utility of structurally similar compounds in developing antimicrobial and antiradical agents (Čižmáriková et al., 2020).

Structural Insights from X-ray Diffraction The molecular structure of certain chloro and ethoxymethyl compounds has been determined by X-ray single crystal diffraction studies. These studies provide valuable insights into the chemical structure and potential applications of such compounds in material science and pharmaceutical research (Trilleras et al., 2005).

Synthetic Applications Research on the synthesis of various model compounds, including those with chloro and ethoxymethyl groups, has highlighted the versatility of these compounds in organic synthesis. Such compounds are crucial intermediates in the synthesis of complex molecules for pharmaceuticals and materials science (Nakatani et al., 1995).

properties

IUPAC Name

3-chloro-1-[3-(ethoxymethyl)-4-methylpyrrolidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20ClNO2/c1-3-15-8-10-7-13(6-9(10)2)11(14)4-5-12/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLPFVCVGNVRUPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CN(CC1C)C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-1-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-1-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one
Reactant of Route 2
Reactant of Route 2
3-Chloro-1-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one
Reactant of Route 3
Reactant of Route 3
3-Chloro-1-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one
Reactant of Route 4
Reactant of Route 4
3-Chloro-1-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one
Reactant of Route 5
3-Chloro-1-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one
Reactant of Route 6
Reactant of Route 6
3-Chloro-1-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.